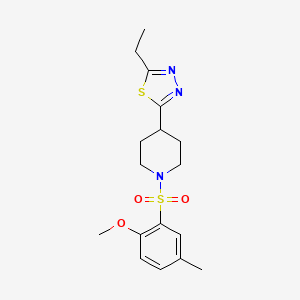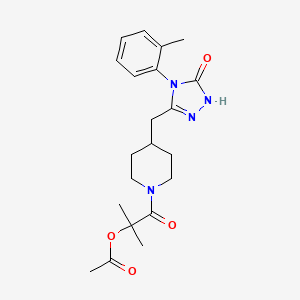
4-amino-3-(4-chlorophenyl)-N-cyclohexyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains functional groups such as amino, chlorophenyl, cyclohexyl, thioxo, and carboxamide. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, each introducing a new functional group or modifying an existing one. The exact synthesis process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For example, amino groups can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods. These properties are influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Anticonvulsant Enaminones
The study of anticonvulsant enaminones, including derivatives similar in structure to 4-amino-3-(4-chlorophenyl)-N-cyclohexyl-2-thioxo-2,3-dihydrothiazole-5-carboxamide, explores the crystal structures and hydrogen bonding of these compounds, which may contribute to their anticonvulsant properties. These investigations provide a foundation for understanding the structural characteristics essential for the anticonvulsant activity of related compounds (Kubicki, Bassyouni, & Codding, 2000).
Triazole Derivatives for Asthma Treatment
Research into triazole derivatives for inhibiting eosinophilia, a condition associated with asthma, identified potent inhibitors, demonstrating the potential of such compounds in developing new antiasthmatic agents. These findings highlight the therapeutic applications of triazole derivatives in treating chronic asthma by inhibiting eosinophil survival induced by interleukin-5 (Naito et al., 1996).
Novel Arylazothiazole Disperse Dyes
The synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers and their applications in creating sterile and/or biologically active fabrics are explored. These compounds exhibit significant antioxidant, antitumor, and antimicrobial activities, indicating their potential use in various life applications beyond their primary function as dyes (Khalifa et al., 2015).
Ordered Polyamides
Studies on the synthesis of ordered polyamides through direct polycondensation highlight the development of polymers with specific structural arrangements. Such research contributes to the broader understanding of polymer chemistry and the potential for creating materials with tailored properties for various applications (Ueda & Sugiyama, 1994).
Mecanismo De Acción
Target of Action
It is structurally similar to baclofen , a well-known muscle relaxant and antispastic medication. Baclofen primarily targets the gamma-aminobutyric acid (GABA) receptors, specifically the GABA-B subtype . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Drawing parallels from baclofen, it may exert its effects by acting as an agonist at the gaba-b receptors . Upon binding to these receptors, it may cause an influx of potassium ions into the neuron, leading to hyperpolarization of the neuronal membrane and a decrease in the release of excitatory neurotransmitters . This results in a reduction of neuronal excitability and transmission of nerve signals, thereby exerting its muscle relaxant and antispastic effects.
Pharmacokinetics
It is primarily excreted by the kidneys as unchanged drug, with about 15% metabolized by deamination . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely impact its bioavailability and therapeutic efficacy.
Result of Action
Based on its structural similarity to baclofen, it may result in decreased muscle spasticity and rigidity, providing relief from symptoms associated with conditions such as multiple sclerosis and spinal cord injury .
Action Environment
For instance, Baclofen is known to be stable in solution at 37°C and compatible with cerebrospinal fluid
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-amino-3-(4-chlorophenyl)-N-cyclohexyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS2/c17-10-6-8-12(9-7-10)20-14(18)13(23-16(20)22)15(21)19-11-4-2-1-3-5-11/h6-9,11H,1-5,18H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSUKXHYTSYMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(N(C(=S)S2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2969953.png)

![(1R)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2969956.png)
![N-(3,5-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2969960.png)

![8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2969963.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2969965.png)
![2-[(5-Bromopyrimidin-2-yl)amino]-1-(3-methylthiophen-2-yl)ethanol](/img/structure/B2969968.png)


![5-benzyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(3-chlorobenzyl)oxime](/img/structure/B2969973.png)
